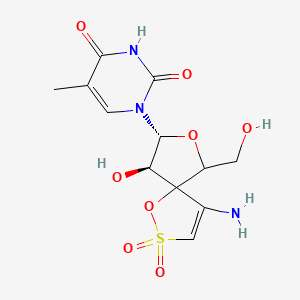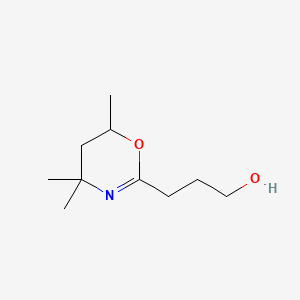
3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol is a chemical compound with a unique structure that includes an oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as distillation or crystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used and the nature of the molecular targets involved.
相似化合物的比较
Similar Compounds
- Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate
- 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)butan-2-imine
Uniqueness
3-(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)-1-propanol is unique due to its specific structure, which includes a propanol group attached to the oxazine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
属性
CAS 编号 |
22944-86-1 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC 名称 |
3-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-7-10(2,3)11-9(13-8)5-4-6-12/h8,12H,4-7H2,1-3H3 |
InChI 键 |
OWNOPHKBDPLEGR-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(N=C(O1)CCCO)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


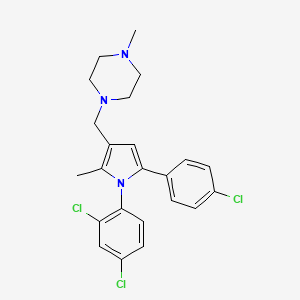

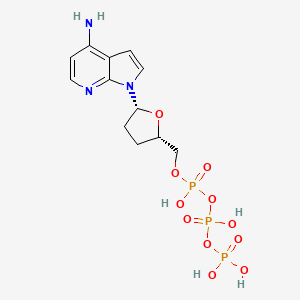
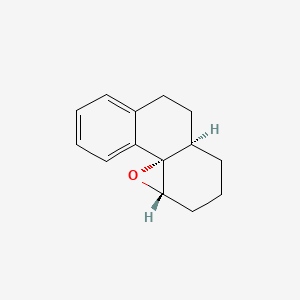
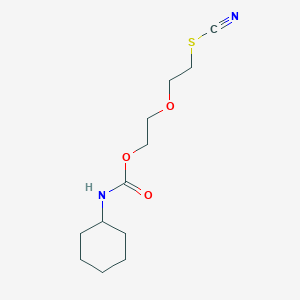
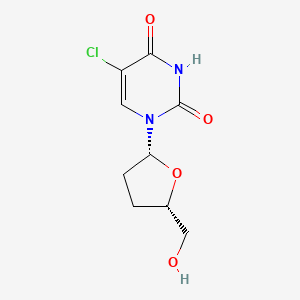
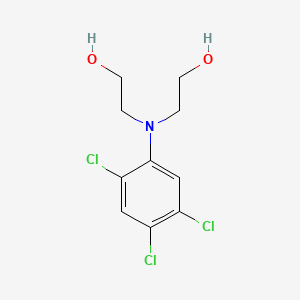

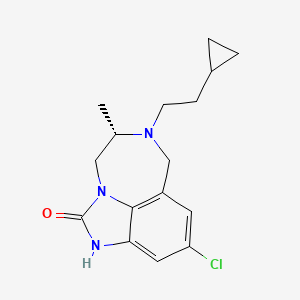
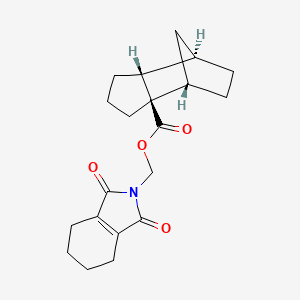
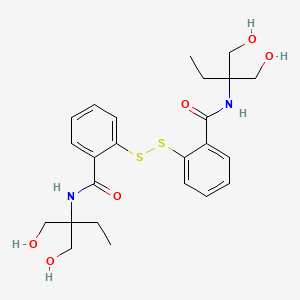
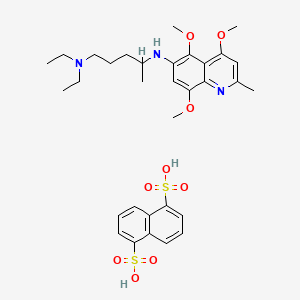
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
